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Introduction

AZ 11645373 is a potent and selective antagonist of the human P2X7 receptor (P2X7R), an
ATP-gated ion channel.[1][2][3][4][5] It functions as a hon-competitive, allosteric modulator,
binding to a site distinct from the ATP binding pocket.[6][7][8] This compound is a valuable tool
for studying the physiological and pathological roles of the P2X7 receptor, which is implicated
in inflammatory processes, immune responses, and neurodegenerative diseases.[2][9] AZ
11645373 exhibits high potency for the human P2X7 receptor, with significantly lower efficacy
for the rat ortholog, making it particularly suitable for studies involving human cells or cell lines.

[2][5]

Data Presentation
In Vitro Activity of AZ 11645373
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Parameter Cell Line Assay Value Reference
Inhibition of
HEK293 membrane
KB (expressing currents, calcium  5-20 nM [11[2]
hP2X7R) influx, and YO-
PRO-1 uptake
Inhibition of ATP-
KB THP-1 evoked IL-1(3 92 nM [2][4]
release
Inhibition of ATP-
IC50 THP-1 evoked IL-1f3 90 nM [1][41[5]
release
HEK293 Inhibition of
IC50 (expressing BzATP-mediated 15 nM [3]
hP2X7R) calcium influx
HEK293 o
IC50 (R- ) Inhibition of
) (expressing 32.9nM 9]
enantiomer) pP2X7
hP2X7R)
HEK293 o
IC50 (S- ) Inhibition of
) (expressing 1340 nM 9]
enantiomer) P2X7
hP2X7R)

Signaling Pathway

The P2X7 receptor is an ATP-gated ion channel that, upon activation, allows the influx of Na+
and Ca2+. This initial activation can lead to downstream events including the opening of a
larger, non-selective pore, and the activation of the NLRP3 inflammasome, culminating in the
release of pro-inflammatory cytokines such as IL-13. AZ 11645373 acts as an allosteric
antagonist, preventing the conformational changes required for channel opening.
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Caption: P2X7 receptor signaling and inhibition by AZ 11645373.

Experimental Protocols
Inhibition of IL-13 Release from THP-1 Monocytes

This protocol details the methodology to assess the inhibitory effect of AZ 11645373 on ATP-
induced IL-1f3 release from lipopolysaccharide (LPS)-primed THP-1 human monocytes.

Materials:

e THP-1 cells
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e RPMI 1640 medium

o Fetal Calf Serum (FCS)

e L-glutamine

e Phorbol myristate acetate (PMA)
e Lipopolysaccharide (LPS)

e AZ 11645373

e ATP

e Human IL-1 ELISA kit

o 24-well plates

Procedure:

e Cell Culture: Maintain THP-1 monocytes in RPMI 1640 medium supplemented with 10%
FCS and 2 mM L-glutamine at 37°C in a humidified 5% CO2 incubator.

o Cell Plating and Differentiation: Plate THP-1 cells in 24-well plates at a density of 6 x 105
cells/ml. Add PMA to a final concentration of 0.5 uM and incubate for 30 minutes to induce
differentiation into macrophage-like cells.

e LPS Priming: After 30 minutes, carefully remove the medium and replace it with serum-free
medium containing 100 ng/ml LPS. For the experimental groups, add varying concentrations
of AZ 11645373 to the medium. Incubate the cells for 4 hours.

e ATP Stimulation: Remove the LPS-containing medium and replace it with 200 pl of fresh
medium containing 3 mM ATP. For the antagonist-treated wells, include the corresponding
concentration of AZ 11645373. Incubate for 30 minutes.

o Supernatant Collection: Following the incubation, collect the cell supernatants.
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o ELISA: Quantify the concentration of IL-1f3 in the supernatants using a human IL-13 ELISA
kit, following the manufacturer's instructions.

» Data Analysis: Determine the concentration-dependent inhibition of IL-1]3 release by AZ
11645373 and calculate the IC50 or KB value.

Cell Preparation

Plate THP-1 cells
(6x1075 cells/ml)

:

Add PMA (0.5 uM)
30 min

Treaiment

Prime with LPS (100 ng/ml)
+/- AZ 11645373
4 hours

:

Stimulate with ATP (3 mM)
+/- AZ 11645373
30 min

Anaysis

(Collect Supernatants)
(Measure IL-10 by ELISA)

Data Analysis
(IC50/KB calculation)
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Caption: Experimental workflow for IL-1[3 release assay.

Assessment of P2X7R-Mediated Calcium Influx in
HEK?293 Cells

This protocol describes the measurement of intracellular calcium concentration changes in
HEK293 cells stably expressing the human P2X7 receptor, following agonist stimulation in the
presence or absence of AZ 11645373.

Materials:

HEK293 cells stably expressing human P2X7R

e DMEM:F12 medium

o Fetal Calf Serum (FCS)

e L-glutamine

e Fluo-4 AM

e ATP or BzATP (P2X7R agonist)

e AZ 11645373

» Plate reader with fluorescence detection or flow cytometer
Procedure:

e Cell Culture: Grow HEK293-hP2X7R cells in DMEM:F12 medium supplemented with 10%
FCS and 2 mM L-glutamine at 37°C in a humidified 5% CO2 incubator.

o Cell Plating: Seed the cells in a suitable format for the detection method (e.g., 96-well black-
walled, clear-bottom plates for a plate reader).
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Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM,
according to the manufacturer's protocol. This typically involves incubating the cells with the
dye for a specific period.

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of AZ
11645373 for 15 minutes before agonist addition.

Agonist Stimulation: Add a P2X7R agonist, such as ATP or BzATP (e.g., 100 uM BzATP), to
stimulate the receptor.

Fluorescence Measurement: Immediately measure the change in fluorescence intensity
using a plate reader or flow cytometer. The increase in fluorescence corresponds to the
influx of intracellular calcium.

Data Analysis: Analyze the fluorescence data to determine the inhibitory effect of AZ
11645373 on agonist-induced calcium influx and calculate the IC50 value.
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Caption: Workflow for P2X7R-mediated calcium influx assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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